molecular formula C6H5BrN2O2 B2810174 3-Bromo-2-(nitromethyl)pyridine CAS No. 1379312-29-4

3-Bromo-2-(nitromethyl)pyridine

Cat. No.: B2810174
CAS No.: 1379312-29-4
M. Wt: 217.022
InChI Key: PZNQNPIMIARDSN-UHFFFAOYSA-N
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Description

3-Bromo-2-(nitromethyl)pyridine is an organic compound with the molecular formula C6H5BrN2O2 It consists of a pyridine ring substituted with a bromine atom at the 3-position and a nitromethyl group at the 2-position

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Bromo-2-(nitromethyl)pyridine are not fully understood yet. It is known that this compound can interact with various enzymes and proteins. The nature of these interactions is complex and may involve both covalent and non-covalent bonds .

Cellular Effects

It is speculated that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of varying dosages of this compound in animal models have not been extensively studied. Therefore, information about threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. It is likely that this compound interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well characterized. It is possible that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(nitromethyl)pyridine typically involves the bromination of 2-(nitromethyl)pyridine. One common method includes the reaction of 2-(nitromethyl)pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 3-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-(nitromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromo-2-(nitromethyl)pyridine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2-(nitromethyl)pyridine is unique due to the presence of both a bromine atom and a nitromethyl group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-bromo-2-(nitromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-5-2-1-3-8-6(5)4-9(10)11/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNQNPIMIARDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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